1-ETHYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
1-ETHYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-ETHYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, ethyl acetoacetate, and hydrazine hydrate.
Formation of Pyrazole Ring: The reaction between ethyl acetoacetate and hydrazine hydrate forms the pyrazole ring.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 2-fluoroaniline to introduce the fluorophenyl group.
Amidation: Finally, the compound undergoes amidation to form the carboxamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-ETHYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Scientific Research Applications
1-ETHYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-ETHYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may result in different chemical and biological properties.
1-ethyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid:
Properties
IUPAC Name |
1-ethyl-N-(2-fluorophenyl)-3-methylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-8-10(9(2)16-17)13(18)15-12-7-5-4-6-11(12)14/h4-8H,3H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMOFTNSJYOBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.